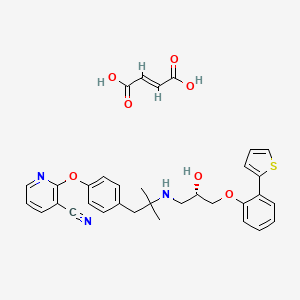

Lubabegron (fumarate)

CAS No.:

Cat. No.: VC16582767

Molecular Formula: C33H33N3O7S

Molecular Weight: 615.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H33N3O7S |

|---|---|

| Molecular Weight | 615.7 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C29H29N3O3S.C4H4O4/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27;5-3(6)1-2-4(7)8/h3-16,23,32-33H,17,19-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 |

| Standard InChI Key | RYBGWZSVDAOCAY-LASJEQTRSA-N |

| Isomeric SMILES | CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O.C(=CC(=O)O)C(=O)O |

Introduction

Chemical and Pharmacological Properties

Molecular Structure and Characteristics

Lubabegron fumarate (C₂₉H₂₉N₃O₃S) features a phenoxyethanolamine core with a distinct oxygen substitution that enhances receptor selectivity . Its absolute stereochemistry, confirmed by the (R)-configuration at the chiral center, ensures optimal binding to β-adrenergic receptors . The fumarate salt formulation improves solubility and bioavailability in oral feed applications.

Table 1: Molecular Properties of Lubabegron Fumarate

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₂₉N₃O₃S |

| Molecular Weight | 499.624 g/mol |

| Optical Activity | (R)-configuration |

| SMILES | CC(C)(CC1=CC=C(OC2=NC=CC=C2C#N)C=C1)NCC@HCOC3=CC=CC=C3C4=CC=CS4 |

| Plasma Half-Life (Oral) | 11.75 hours |

| Plasma Half-Life (IV) | 2.12 hours |

Data derived from pharmacokinetic studies demonstrate rapid absorption, with steady-state plasma concentrations achieved within 3–7 days of continuous feeding .

Mechanism of Action

Receptor Pharmacology

Lubabegron exhibits a dual mechanism:

-

β3-Adrenergic Agonism: Activates β3 receptors, which lack the phosphorylation sites responsible for receptor desensitization observed in β1/β2 subtypes . This activation enhances protein kinase B (Akt) signaling, promoting skeletal muscle protein synthesis .

-

β1/β2-Adrenergic Antagonism: Competitively inhibits catecholamine binding to β1 and β2 receptors, countering lipolysis and cardiac stimulation typical of traditional β-agonists like ractopamine .

In bovine adipocytes, lubabegron antagonizes β1/β2-mediated cAMP production (EC₅₀ = 1.2 μM for β1; 0.8 μM for β2), effectively blocking lipid mobilization in subcutaneous fat while preserving intramuscular marbling .

Agricultural Applications and Research Findings

Growth Performance and Carcass Characteristics

A 2024 randomized trial compared lubabegron (36 mg/animal/day) with ractopamine (300 mg/animal/day) in 2,117 feedlot steers :

Table 2: Performance Outcomes (Lubabegron vs. Ractopamine)

| Metric | Lubabegron | Ractopamine | P-Value |

|---|---|---|---|

| Final Body Weight | 648 kg | 632 kg | <0.01 |

| Average Daily Gain | 1.89 kg/day | 1.76 kg/day | <0.01 |

| Feed Efficiency (G:F) | 0.163 | 0.151 | <0.01 |

| Hot Carcass Weight | 423 kg | 410 kg | <0.01 |

| Marbling Score | 458 (Slight⁰⁰) | 472 (Small⁰⁰) | 0.03 |

Lubabegron increased nitrogen retention by 14%, correlating with a 23 lb (10.4 kg) elevation in hot carcass weight and a 9% reduction in plasma urea nitrogen .

Environmental Impact

By redirecting nitrogen into muscle protein rather than urinary excretion, lubabegron reduces fecal ammonia volatilization by 28–30% . Lifecycle assessments estimate a 4.5% decrease in greenhouse gas emissions (CO₂e) per kilogram of beef produced .

Comparative Pharmacology with Other β-Agonists

Contrasting Mechanisms

Unlike ractopamine (a pure β1/β2 agonist), lubabegron’s β3 agonism enhances insulin-sensitive glucose uptake in muscle, increasing gluconeogenesis from amino acids rather than lactate . This metabolic shift preserves hepatic glycogen stores, reducing stress-associated hyperglycemia during transport .

Table 3: Receptor Affinity Profiles

| Compound | β1 (EC₅₀, μM) | β2 (EC₅₀, μM) | β3 (EC₅₀, μM) |

|---|---|---|---|

| Lubabegron | 1.2 (Antag.) | 0.8 (Antag.) | 0.3 (Agon.) |

| Ractopamine | 0.05 (Agon.) | 0.12 (Agon.) | >10 (Inert) |

Future Directions

Ongoing research explores lubabegron’s potential in swine and poultry to mitigate nitrogen pollution. Its unique receptor profile also warrants investigation in human metabolic disorders, leveraging β3’s role in adipose browning and glucose homeostasis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume